

2-Ethoxythiazole synthesis and characterization

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Compound of Interest

Compound Name: **2-Ethoxythiazole**

Cat. No.: **B101290**

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Ethoxythiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxythiazole is a heterocyclic compound with significant applications in the flavor and fragrance industries, characterized by its strong, nutty, and roasted meat-like aroma.[1] Beyond its sensory properties, its structural motifs are of interest in medicinal chemistry and materials science, making it a valuable building block for the synthesis of more complex molecules.[2][3] This technical guide provides a comprehensive overview of a primary synthesis route for **2-ethoxythiazole**, detailed experimental protocols for its synthesis and characterization, and a summary of its key analytical data.

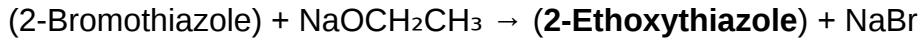
Synthesis of 2-Ethoxythiazole

A prevalent and effective method for the synthesis of **2-ethoxythiazole** is through the nucleophilic aromatic substitution of a halogenated thiazole precursor, such as 2-bromothiazole, with an alkoxide.[1] This reaction, detailed below, is a straightforward approach to introducing the ethoxy group onto the thiazole ring.

Synthesis via Nucleophilic Aromatic Substitution

The reaction involves treating 2-bromothiazole with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the bromide ion on the electron-deficient thiazole ring.

Reaction Scheme:



Experimental Protocol: Synthesis of 2-Ethoxythiazole

Materials:

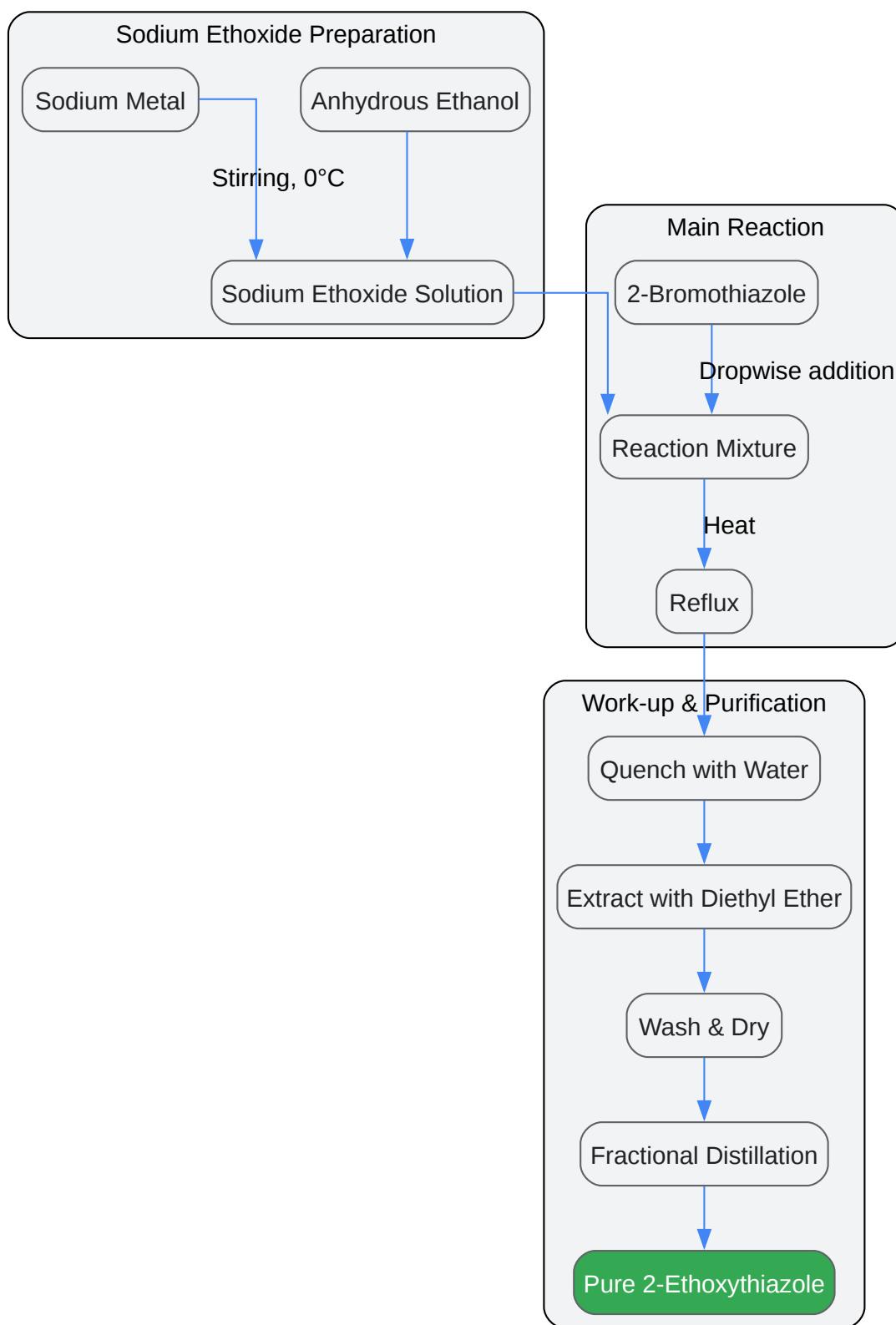
- 2-Bromothiazole
- Sodium metal
- Anhydrous ethanol
- Dry diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0°C. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
- Reaction: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole dropwise at room temperature with continuous stirring.

- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature and carefully quench with water.
 - Reduce the volume of the solvent using a rotary evaporator.
 - Transfer the residue to a separatory funnel and extract with diethyl ether.
 - Wash the organic layer sequentially with water and a saturated aqueous sodium bicarbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
 - Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure **2-ethoxythiazole**.^[4]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-ethoxythiazole**.

Characterization of 2-Ethoxythiazole

The synthesized **2-ethoxythiazole** is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical properties of **2-ethoxythiazole** are summarized in the table below. These constants are useful for preliminary identification and for assessing the purity of the synthesized compound.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ NOS	[5]
Molecular Weight	129.18 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1][5]
Boiling Point	157-160 °C (at 760 mmHg)	[1]
Density	1.133 g/mL (at 25 °C)	[1]
Refractive Index (n _{20/D})	1.504	[1]

Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the successful synthesis of the target molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-ethoxythiazole** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4	Triplet	3H	-O-CH ₂ -CH ₃
~4.4	Quartet	2H	-O-CH ₂ -CH ₃
~6.8	Doublet	1H	Thiazole H-5
~7.2	Doublet	1H	Thiazole H-4

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~14	-O-CH ₂ -CH ₃
~68	-O-CH ₂ -CH ₃
~110	Thiazole C-5
~138	Thiazole C-4
~168	Thiazole C-2

Note: Predicted chemical shifts. Actual values may vary slightly based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of the purified **2-ethoxythiazole** between two KBr or NaCl plates (neat film).

- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Data

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
~2980-2850	C-H stretch (sp^3)	Ethyl group
~1550-1450	C=N and C=C stretch	Thiazole ring
~1250-1050	C-O stretch	Ether

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

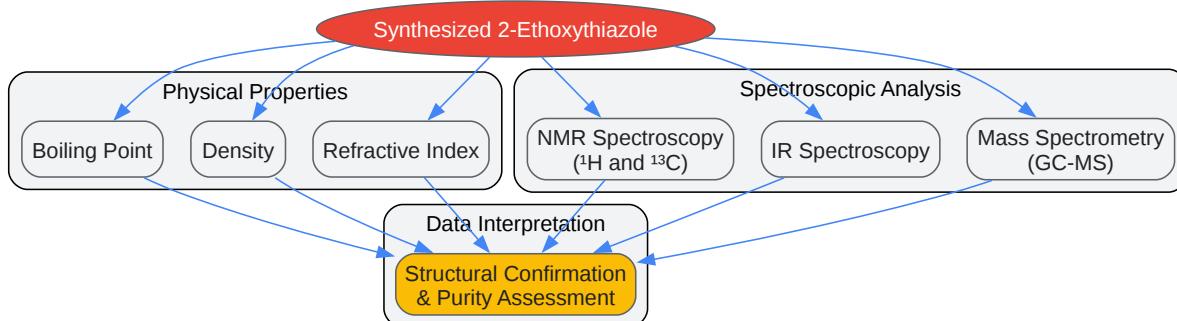
- Sample Preparation: Prepare a dilute solution of the purified **2-ethoxythiazole** in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition: Inject the sample into a GC-MS system. The compound will be separated by the GC column and then ionized (typically by electron ionization) and detected by the mass spectrometer.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Mass Spectrometry Data

m/z Value	Interpretation
129	$[M]^+$ Molecular ion
101	$[M - C_2H_4]^+$
73	$[M - C_2H_4 - CO]^+$ or $[C_3H_3NS]^+$

Note: Fragmentation data is based on typical electron ionization mass spectra for similar compounds. The base peak is often observed at m/z 101.^[5]^[6]

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **2-ethoxythiazole**.

Conclusion

This guide has outlined a reliable method for the synthesis of **2-ethoxythiazole** via nucleophilic aromatic substitution and has provided a comprehensive framework for its characterization. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in synthetic chemistry, flavor science, and drug development. The successful

synthesis and characterization rely on the careful execution of the described procedures and accurate interpretation of the resulting analytical data.

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